5-Chloro-2-methyl-7-benzofurancarboxylic acid
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Overview
Description
5-Chloro-2-methyl-7-benzofurancarboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. Benzofuran compounds are characterized by a fused benzene and furan ring system, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-7-benzofurancarboxylic acid typically involves the cyclization of appropriately substituted phenols. One common method includes the use of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate as a starting material. This compound undergoes cyclization in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester to form a methyl 4-acetamido-2,3-dihydro benzofuran-7-formate intermediate. This intermediate is then chlorinated using N-chloro succinimide, followed by hydrolysis and purification to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and minimize waste. The reaction conditions are carefully controlled to achieve high purity and yield, making the process suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-7-benzofurancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
5-Chloro-2-methyl-7-benzofurancarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-7-benzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Uniqueness
5-Chloro-2-methyl-7-benzofurancarboxylic acid is unique due to its specific substitution pattern on the benzofuran ring. The presence of a chloro group at the 5-position and a methyl group at the 2-position imparts distinct chemical and biological properties compared to other benzofuran derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
31457-08-6 |
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Molecular Formula |
C10H7ClO3 |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
5-chloro-2-methyl-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-6-3-7(11)4-8(10(12)13)9(6)14-5/h2-4H,1H3,(H,12,13) |
InChI Key |
XQRVFOCHYOVWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2O1)C(=O)O)Cl |
Origin of Product |
United States |
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